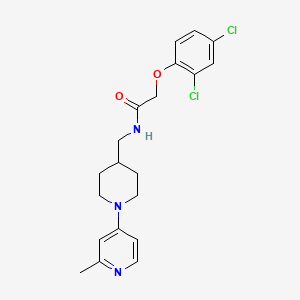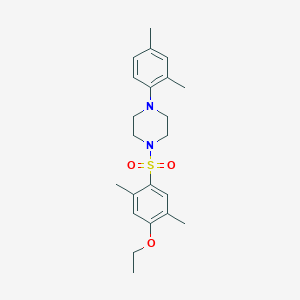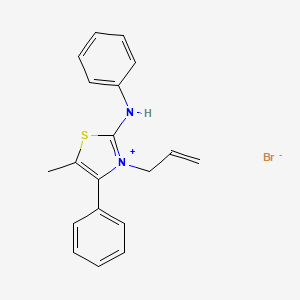
1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propoxyphenoxy)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1H-inden-5-yl)-4-(4-propoxyphenoxy)phthalazine, also known as DIPT, is a synthetic compound with a range of potential applications in scientific research. It is a derivative of phthalazine, an aromatic heterocyclic compound, and has been studied for its potential use in the synthesis of various organic compounds. DIPT has been shown to possess a variety of pharmacological properties, including antinociceptive, anti-inflammatory, and anticonvulsant activity. Additionally, it has been studied for its potential use in the treatment of various diseases, including cancer, Parkinson’s disease, and Alzheimer’s disease.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- The compounds related to 1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propoxyphenoxy)phthalazine, including oxazines and benzoxazines, can be synthesized using various methods, leading to the formation of heterocyclic structures useful in medicinal chemistry. Such methods and structures have been extensively studied, emphasizing the importance of these compounds in the field of drug discovery and development (Sainsbury, 1991) (Singh & Kumar, 2019).
Biological Activities and Applications
The phthalazine derivatives, including compounds structurally related to this compound, have been explored for their potential in various biological activities. They have been used as building blocks for synthesizing new molecules with heterocyclic structures, significantly contributing to medicinal chemistry and leading to the development of molecules with desired pharmacological responses (Singh & Kumar, 2019).
Phthalate esters and their biodegradation by bacteria have been a subject of research. Bacteria play a crucial role in the biodegradative processes of these compounds, often leading to the complete oxidation of the aromatic ring. This research highlights the environmental and biological relevance of phthalate derivatives, including the compounds related to this compound (Keyser et al., 1976).
The study of benzoxazinoids, which are related to benzoxazines, a class to which this compound belongs, has shown that these compounds possess antimicrobial properties. This emphasizes the potential of these compounds in creating new antimicrobial agents, highlighting the significance of understanding their structure and biosynthesis (de Bruijn et al., 2018).
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-4-(4-propoxyphenoxy)phthalazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-2-16-29-21-12-14-22(15-13-21)30-26-24-9-4-3-8-23(24)25(27-28-26)20-11-10-18-6-5-7-19(18)17-20/h3-4,8-15,17H,2,5-7,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUGGJLYPXEFQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC5=C(CCC5)C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2410129.png)
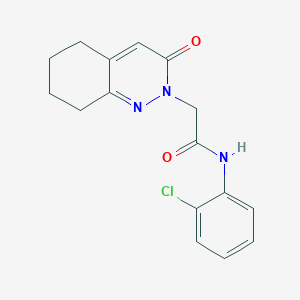


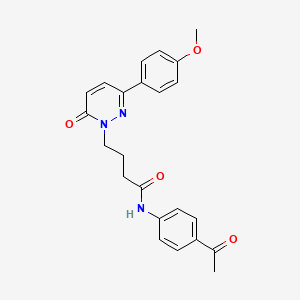
![[5-(4-Chloro-2-nitrophenyl)furan-2-yl]methanol](/img/structure/B2410135.png)
![3-(3-Chloro-4-methylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2410136.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2410137.png)


![5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride](/img/structure/B2410147.png)
